Methysticin
Overview
Description
Methysticin is one of the six major kavalactones found in the kava plant (Piper methysticum). It is known for its anxiolytic and sedative properties, which are attributed to its ability to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system . This compound has a chemical formula of C15H14O5 and a molar mass of 274.272 g/mol .
Mechanism of Action
Target of Action
Methysticin, a major kavalactone found in the kava plant, primarily targets the hepatic enzyme CYP1A1 . This enzyme plays a crucial role in the metabolism of certain substances in the body. This compound also activates Nrf2 in neurons and astroglia, which is involved in cellular responses to oxidative stress .
Mode of Action
This compound interacts with its targets in several ways. It induces the function of the hepatic enzyme CYP1A1 . This interaction is believed to be responsible for some of the compound’s pharmacological effects. This compound also potentiates GABA A receptor activity , contributing to the overall anxiolytic profile of the kava plant . Furthermore, it inhibits the peak amplitude of voltage-gated Na+ channels in hippocampal neurons .
Biochemical Pathways
This compound affects several biochemical pathways. It induces the function of the hepatic enzyme CYP1A1, which is involved in the toxification of benzo[a]pyrene into a highly carcinogenic substance . This compound also activates the aryl hydrocarbon receptor (AhR) signaling pathway . This activation leads to the induction of CYP1A1, suggesting a potential interaction between kava or kavalactones and CYP1A1-mediated chemical carcinogenesis .
Pharmacokinetics
It is known that the compound’s lipophilic nature allows it to remain in the lipid membrane and potentially influence a variety of cell surface receptors . This characteristic may affect the compound’s bioavailability and its impact on the body.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anxiolytic, analgesic, muscle relaxant, and mild anaesthetic effects . Other documented actions include sedation, euphoria, and both anticonvulsant and neuroprotective activity . These effects are believed to be due to the activity of the compounds present in the lipid-soluble fraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in cultivated Kava plants, kavapyrone levels, which include this compound, appear to increase with irrigation and mineral nutrient supplementation . This suggests that the environment in which the Kava plant grows can impact the concentration of this compound and, consequently, its pharmacological effects.
Biochemical Analysis
Biochemical Properties
Methysticin has been shown to interact with several enzymes and proteins. It has been suggested that this compound and the related compound dihydrothis compound have CYP1A1 inducing effects . This interaction with the CYP1A1 enzyme could be responsible for their toxicity .
Cellular Effects
This compound has been shown to have various effects on cells. It has been suggested to potentiate GABA A receptor activity, contributing to the overall anxiolytic profile of the kava plant . This indicates that this compound can influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces the function of the hepatic enzyme CYP1A1 . This enzyme is involved in the toxification of benzo[a]pyrene into (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, a highly carcinogenic substance .
Metabolic Pathways
This compound is involved in several metabolic pathways. The metabolic pathways of this compound involve oxidative ring opening of 1,3-benzodioxole forms, which subsequently undergoes glucuronidation, methylation, and sulfation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methysticin involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction of kava root. The roots are harvested, dried, and ground into a fine powder. The kavalactones, including this compound, are then extracted using solvents such as ethanol or acetone. The extract is further purified using techniques like chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Methysticin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form catechol derivatives.
Reduction: Reduction reactions can convert this compound to dihydrothis compound.
Substitution: This compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Catechol derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Methysticin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of kavalactones.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: Utilized in the production of dietary supplements and herbal remedies
Comparison with Similar Compounds
Similar Compounds
Dihydromethysticin: Similar structure but lacks a double bond at the C7 position.
Kavain: Another major kavalactone with anxiolytic properties.
Dihydrokavain: Similar to kavain but with a reduced double bond.
Yangonin: Another kavalactone with unique pharmacological properties
Uniqueness of this compound
This compound is unique due to its potent modulation of the GABA-A receptor and its ability to induce the hepatic enzyme CYP1A1. This induction is significant as it plays a role in the metabolism of various xenobiotics and endogenous compounds .
Properties
IUPAC Name |
(2R)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEXBOVBADJOQH-FWEMWIAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)/C=C/C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033674 | |
Record name | Methysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-85-2 | |
Record name | (+)-Methysticin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methysticin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methysticin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYSTICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M832AIJ6HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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